1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves multi-step reactions. One common method includes the reaction of thiazole derivatives with triazole precursors under controlled conditions. For instance, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives . Industrial production methods often optimize these reactions for higher yields and purity, employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring. Reagents like halogens or alkylating agents are often used.
Scientific Research Applications
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine is unique due to its combined thiazole and triazole rings, which confer distinct chemical and biological properties. Similar compounds include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring
Properties
Molecular Formula |
C6H7N5S |
---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H7N5S/c7-6-9-4-11(10-6)3-5-8-1-2-12-5/h1-2,4H,3H2,(H2,7,10) |
InChI Key |
NROGLFMLQIHHEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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